

An In-depth Technical Guide to (1S)-(+)-Neomenthyl Acetate

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Compound of Interest

Compound Name: (1S)-(+)-Neomenthyl acetate

Cat. No.: B1199892

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This technical guide provides comprehensive information on the chemical and physical properties of **(1S)-(+)-Neomenthyl acetate**, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a logical workflow diagram.

Core Compound Data

(1S)-(+)-Neomenthyl acetate is an ester recognized for its role as a p-menthane monoterpene.^[1] The following table summarizes its key quantitative and physical properties.

Property	Value
Molecular Formula	C ₁₂ H ₂₂ O ₂ [2] [3] [4]
Molecular Weight	198.30 g/mol [3] [4] [5]
CAS Number	2552-91-2 [3] [4]
Appearance	Colorless to pale yellow liquid
Density	0.92 g/cm ³ [2]
Melting Point	37.5 °C [2]
Boiling Point	81 °C at 3 mm Hg [2]
Flash Point	92.2 °C [2]
IUPAC Name	[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate [1] [5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(1S)-(+)-Neomenthyl acetate** are crucial for research and development. Below are representative protocols derived from established chemical synthesis and analysis techniques.

2.1. Synthesis via Esterification

A common method for synthesizing esters like **(1S)-(+)-Neomenthyl acetate** is through the esterification of the corresponding alcohol, (1S)-(+)-Neomenthol, with an acetylating agent. Acetyl chloride is a highly effective acetylating agent for this purpose.[\[6\]](#)

Objective: To synthesize **(1S)-(+)-Neomenthyl acetate** via the esterification of (1S)-(+)-Neomenthol with acetyl chloride.

Materials:

- (1S)-(+)-Neomenthol
- Acetyl chloride

- Anhydrous diethyl ether or THF (solvent)
- Triethylamine or pyridine (organic base)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water
- Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

- In a round-bottom flask, dissolve (1S)-(+)-Neomenthol in an unreactive solvent such as anhydrous diethyl ether or THF.
- Add an excess of an organic base, like triethylamine or pyridine, to the solution. This will neutralize the HCl byproduct generated during the reaction.
- Cool the mixture in an ice bath to manage the exothermic reaction.
- Slowly add an excess of acetyl chloride to the solution using a dropping funnel while stirring continuously.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Transfer the reaction mixture to a separatory funnel and wash it with water.
- Next, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by several washes with water until the aqueous layer is neutral.
[\[2\]](#)
- Dry the separated organic layer over anhydrous magnesium sulfate.[\[2\]](#)

- Filter off the drying agent and remove the solvent under reduced pressure.
- The crude ester can then be purified by vacuum distillation to obtain pure **(1S)-(+)-Neomenthyl acetate**.[\[2\]](#)

2.2. Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis and identification of volatile compounds like **(1S)-(+)-Neomenthyl acetate**.[\[7\]](#)

Objective: To identify and quantify **(1S)-(+)-Neomenthyl acetate** in a sample.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent G7001B or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Injection Mode: Split (e.g., 30:1 split ratio)[\[8\]](#)
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 5 °C/min to 240 °C
 - Hold: 5 minutes at 240 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV

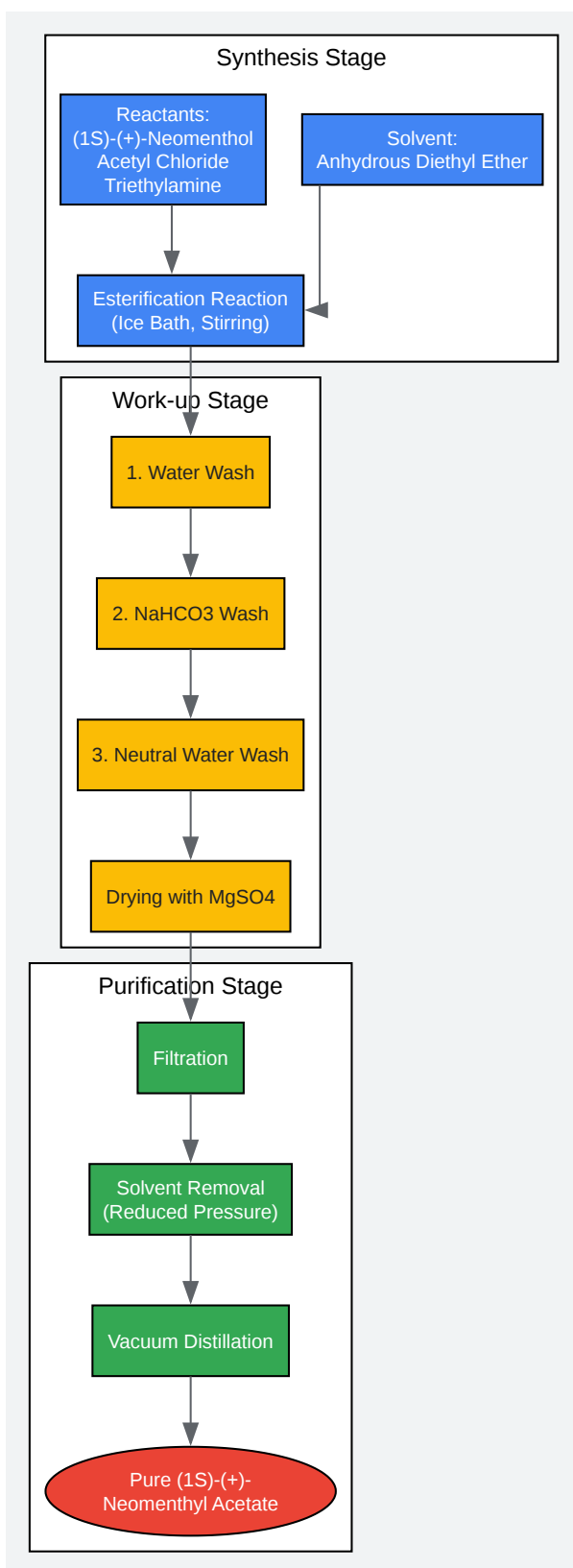
- Mass Range: m/z 40-400

Procedure:

- Prepare a standard solution of **(1S)-(+)-Neomenthyl acetate** in a suitable solvent like acetonitrile.[8]
- Prepare the sample for analysis by diluting it in the same solvent. If the sample is a complex mixture, an extraction step may be necessary.
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data according to the specified instrument conditions.
- Identify the **(1S)-(+)-Neomenthyl acetate** peak in the chromatogram by comparing its retention time to that of the standard.
- Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library or the injected standard.

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of **(1S)-(+)-Neomenthyl acetate** as described in the experimental protocol.



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Caption: Synthesis and Purification Workflow of **(1S)-(+)-Neomenthyl Acetate**.

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